Somatostatin-28 (1-14)
CAS No.: 79243-10-0
Cat. No.: VC0549634
Molecular Formula: C₆₁H₁₀₅N₂₃O₂₁S
Molecular Weight: 1528.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79243-10-0 |
|---|---|
| Molecular Formula | C₆₁H₁₀₅N₂₃O₂₁S |
| Molecular Weight | 1528.71 |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
| Standard InChI | InChI=1S/C61H105N23O21S/c1-29(72-48(93)32(63)27-85)47(92)80-38(25-43(64)87)53(98)82-40(28-86)54(99)81-39(26-44(65)88)58(103)84-23-10-14-41(84)55(100)73-30(2)46(91)75-36(18-24-106-4)49(94)74-31(3)57(102)83-22-9-15-42(83)56(101)78-34(13-8-21-71-61(68)69)50(95)77-35(16-17-45(89)90)52(97)76-33(12-7-20-70-60(66)67)51(96)79-37(59(104)105)11-5-6-19-62/h29-42,85-86H,5-28,62-63H2,1-4H3,(H2,64,87)(H2,65,88)(H,72,93)(H,73,100)(H,74,94)(H,75,91)(H,76,97)(H,77,95)(H,78,101)(H,79,96)(H,80,92)(H,81,99)(H,82,98)(H,89,90)(H,104,105)(H4,66,67,70)(H4,68,69,71)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
| SMILES | CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N |
Introduction
Molecular Structure and Characteristics
Somatostatin-28 (1-14) represents the first 14 amino acids of the 28-amino acid peptide Somatostatin-28. This fragment is distinct from Somatostatin-14, which constitutes the C-terminal 14 amino acids of Somatostatin-28 and contains a disulfide bridge between cysteine residues that creates its characteristic cyclic structure .
While Somatostatin-14 is defined as a "fourteen-membered heterodetic cyclic peptide comprising the sequence Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys cyclised by a disulfide bridge between the two Cys residues at positions 3 and 14" , Somatostatin-28 (1-14) would likely be a linear peptide fragment without this cyclic structure. This structural difference suggests potentially distinct biological activities and receptor binding properties.
Tissue Distribution and Localization
The distribution of somatostatin variants shows interesting tissue-specific patterns that may provide insights into the potential localization of Somatostatin-28 (1-14).
Comparative Tissue Distribution
Various studies have documented differential distribution of somatostatin forms across tissues:
| Tissue Type | SS14 Predominance | SS28 Predominance | SS28(1-12) Presence |
|---|---|---|---|
| Gastric D cells | High | Low | Not specified |
| Pancreatic D cells | High | Low | Present |
| Intestinal mucosa | Low | High | Present |
| Enteric neurons | High | Low | Present |
| Peripheral nerves | High | Low | Present |
| Retina | Low | High | Present |
| Hypothalamus | Present | Present | High concentration |
Somatostatin-14 is more predominant in gastric and pancreatic D cells and enteric neurons, while Somatostatin-28 appears more prominent in intestinal mucosal cells and the retina . Somatostatin-28(1-12)-like immunoreactivity has been detected in various cortical and subcortical regions of the rat brain, with highest concentrations in the hypothalamus .
Cellular Localization Patterns
Immunohistochemical studies have revealed that different somatostatin fragments show distinct cellular localizations. For example, Somatostatin-28(1-12) has been found to be "preferentially localized to dendritic and axonal processes and terminals" . D cells in the stomach and pancreas and neural processes in the intestine stain with antibodies that detect Somatostatin-14, prosomatostatin, and possibly Somatostatin-28, suggesting the presence of multiple forms in these cell types .
Physiological Functions and Activities
The physiological roles of different somatostatin fragments vary, which may provide insights into potential functions of Somatostatin-28 (1-14).
Regulatory Actions
Somatostatin variants exhibit inhibitory effects on various physiological processes:
| Target System | SS14 Effects | SS28 Effects | Potential SS28(1-14) Effects |
|---|---|---|---|
| Anterior Pituitary | Inhibits GH, TSH release | Inhibits GH, TSH (higher potency) | Unknown, possibly distinct |
| Pancreas | Reduces insulin and glucagon secretion | More potent inhibition of insulin and glucagon | Unknown, possibly involved in modulation |
| Gastrointestinal | Inhibits multiple gut hormones | Greater potency for inhibiting pancreatic enzymes and bicarbonate | May have specific regulatory roles |
| Central Nervous System | Inhibits neurotransmitter release | Similar effects with different potency | Possible neuromodulatory role |
Somatostatin-28 has been shown to exhibit greater potency than Somatostatin-14 for inhibiting both endocrine (growth hormone, insulin, glucagon) and exocrine (pancreatic enzymes and bicarbonate) secretion . The distinct distribution of different somatostatin fragments suggests they may serve specialized functions.
Neurotransmitter Functions
The calcium-dependent release of Somatostatin-28(1-12)-like peptide from hypothalamic slices in vitro suggests it may function as a neurotransmitter . Given the structural similarity, Somatostatin-28 (1-14) might also possess neuromodulatory properties, though specific evidence for this is limited in the provided search results.
Biosynthesis and Processing Pathways
The biosynthesis of somatostatin peptides follows complex processing pathways that may yield multiple bioactive fragments.
Processing of Prosomatostatin
Two primary pathways for somatostatin processing have been proposed:
-
Direct processing of prosomatostatin to Somatostatin-14, potentially generating a high molecular weight fragment containing the N-terminal portion
-
Sequential processing: prosomatostatin → Somatostatin-28 → Somatostatin-14
Research on rat pancreas identified three forms of Somatostatin-28(1-12)-like immunoreactivity: a high molecular weight form (Mr 9,000-11,000), Somatostatin-28(1-12) itself (Mr 1,200), and a smaller fragment (Mr <1,000) . The presence of significant amounts of the high molecular weight form suggests that direct processing of prosomatostatin is an important pathway for Somatostatin-14 synthesis in the pancreas .
Tissue-Specific Processing
The processing of somatostatin peptides appears to be tissue-specific. In the rat and human gastrointestinal tract, immunocytochemical studies suggest that "somatostatin-28 is the terminal peptide processed from prosomatostatin in intestinal mucosal cells, whereas somatostatin-14 is the major final product in gastric and pancreatic D cells and neurons" . This tissue specificity in processing may extend to the generation of other fragments such as Somatostatin-28 (1-14).
Receptor Binding and Signaling
Somatostatin peptides exert their effects through binding to G protein-coupled somatostatin receptors (SSTRs).
Signaling Pathways
The activation of somatostatin receptors initiates several signaling pathways:
-
Inhibition of adenylyl cyclase, reducing intracellular cyclic AMP
-
Modulation of calcium channels and potassium currents
-
Activation of phosphotyrosine phosphatase
These pathways collectively contribute to the inhibitory effects of somatostatin on hormone secretion and other cellular functions.
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